molecular formula C19H16Cl3N3OS B303596 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Numéro de catalogue B303596
Poids moléculaire: 440.8 g/mol
Clé InChI: XERJISWYJSOLJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on Alzheimer's disease.

Mécanisme D'action

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is believed to work by blocking the binding of a protein called RAGE (receptor for advanced glycation end products) to amyloid-beta. RAGE is thought to play a role in the development of Alzheimer's disease by promoting inflammation and oxidative stress in the brain. By blocking the interaction between RAGE and amyloid-beta, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may reduce inflammation and oxidative stress, and ultimately slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been well-tolerated and has shown promising results in slowing the progression of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized drug for Alzheimer's disease research. However, one limitation of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, as the disease is complex and multifactorial. Additionally, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may have off-target effects that could limit its use in certain experimental settings.

Orientations Futures

There are several future directions for 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide research. One potential avenue is to study 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs that target different aspects of Alzheimer's disease pathology. Another direction is to investigate the potential of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in Alzheimer's disease patients.

Méthodes De Synthèse

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2,4,5-trichlorophenylacetonitrile with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 2,3-dichlorothiophene to form the desired cycloheptathiophene intermediate. The final step involves the reaction of the cycloheptathiophene intermediate with 3-amino-2-pyridinecarboxamide to form 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.

Applications De Recherche Scientifique

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied extensively for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been studied in clinical trials for its potential to slow the progression of Alzheimer's disease.

Propriétés

Nom du produit

3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Formule moléculaire

C19H16Cl3N3OS

Poids moléculaire

440.8 g/mol

Nom IUPAC

6-amino-N-(2,4,5-trichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H16Cl3N3OS/c20-11-7-13(22)15(8-12(11)21)24-18(26)17-16(23)10-6-9-4-2-1-3-5-14(9)25-19(10)27-17/h6-8H,1-5,23H2,(H,24,26)

Clé InChI

XERJISWYJSOLJK-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)N

SMILES canonique

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.